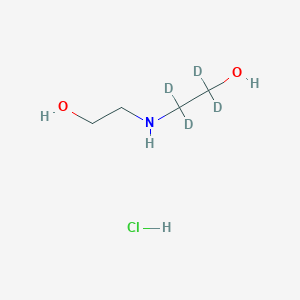
5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine
Vue d'ensemble
Description
The compound “5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine” is a complex organic molecule that contains a pyridine ring and a thiazole ring, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound likely involves a planar pyridine ring and a non-planar thiazole ring. The presence of the diethylamino group could increase the basicity of the pyridine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as esterifications with anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the diethylamino group could make the compound more basic .Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine and related compounds play a significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal and pharmaceutical industries. These compounds are integral in developing antitubercular, anticancer, and antibacterial drugs due to their effectiveness in forming metal complexes, serving as catalysts, and their bioavailability. For instance, modifications of isoniazid structure with N-substituted derivatives have shown promising anti-tubercular activity against various strains of M. tuberculosis, highlighting their importance in designing new leads for anti-TB compounds (Asif, 2014). Additionally, the pyranopyrimidine scaffolds, obtained through multicomponent reactions using diverse catalysts, underscore the versatility of these compounds in synthesizing biologically active molecules (Parmar, Vala, & Patel, 2023).
Catalysis and Organic Synthesis
The use of hybrid catalysts for the synthesis of heterocyclic compounds, such as pyrano[2,3-d]pyrimidines, showcases the application of compounds related to 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine in organic synthesis. These methodologies provide a pathway to synthesize structurally diverse compounds efficiently, which can be utilized in drug development and other areas of chemical research (Parmar, Vala, & Patel, 2023).
Nutritional and Food Safety Research
While not directly related to 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine, research on food-derived heterocyclic amines (HAs) and their impact on human health provides insight into the broader category of compounds that include heterocyclic amines. These studies highlight the importance of understanding the biological effects of such compounds, including their potential carcinogenicity and the mechanisms through which they interact with biological systems (Snyderwine, 1994).
Biological and Pharmacological Studies
Further research on heterocyclic N-oxide molecules, including those derived from pyridine and indazole, emphasizes the biological significance of heterocyclic compounds. These studies explore their potential in organic synthesis, catalysis, and drug applications, indicating the wide range of functionalities and activities that can be derived from compounds structurally related to 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine. Such compounds have shown anticancer, antibacterial, and anti-inflammatory activities, making them valuable in medicinal chemistry and pharmacology (Li et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(diethylamino)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-4-17(5-2)11-8-10(6-7-15-11)12-9(3)16-13(14)18-12/h6-8H,4-5H2,1-3H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWFTDRCACIDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)C2=C(N=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182174 | |
| Record name | 2-Pyridinamine, 4-(2-amino-4-methyl-5-thiazolyl)-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine | |
CAS RN |
1395492-86-0 | |
| Record name | 2-Pyridinamine, 4-(2-amino-4-methyl-5-thiazolyl)-N,N-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 4-(2-amino-4-methyl-5-thiazolyl)-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B1434564.png)
![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)








